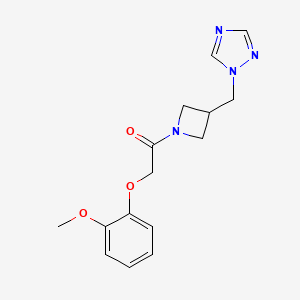

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

Description

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one features a 1,2,4-triazole moiety linked via a methyl group to an azetidine (a strained four-membered nitrogen heterocycle) and a 2-methoxyphenoxy substituent. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., one-pot triazole formation , azetidine functionalization ) suggest feasible methodologies involving condensation or nucleophilic substitution.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-21-13-4-2-3-5-14(13)22-9-15(20)18-6-12(7-18)8-19-11-16-10-17-19/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHFNUBSYFQEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethan-1-one is a novel synthetic molecule that incorporates a triazole moiety and an azetidine ring structure. This combination has been associated with various biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through a detailed analysis of its mechanisms, case studies, and relevant research findings.

Structural Features

The compound's structure can be broken down into key components:

- Azetidine Ring : Known for its role in enhancing biological activity through structural rigidity.

- Triazole Moiety : Often linked to diverse pharmacological properties including antifungal and anticancer activities.

- Methoxyphenoxy Group : Contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the azetidine ring may stabilize these interactions, leading to inhibition or modulation of enzyme activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to apoptosis and cell cycle arrest.

Biological Activity Overview

Research has demonstrated that compounds containing triazole and azetidine structures exhibit significant biological activities. Below is a summary of findings related to the compound's efficacy:

Case Studies

Several studies have evaluated the biological activity of similar compounds containing triazole and azetidine moieties:

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- A related compound demonstrated effective inhibition against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This suggests that modifications in the azetidine or triazole structure can enhance antimicrobial efficacy.

Research Findings

Recent literature highlights the potential of triazole-based compounds in drug discovery:

- Pharmacological Potential : Triazole derivatives are recognized for their broad pharmacological activities including antifungal, anticancer, anti-inflammatory, and antiviral properties .

- Structure-Activity Relationship (SAR) : Understanding how variations in the azetidine or triazole components affect biological activity is crucial for optimizing therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Activity

- (Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (): This compound replaces the azetidine and methoxyphenoxy groups with a chloropyridinyl oxime. It exhibits fungicidal activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL) , highlighting the importance of electron-withdrawing substituents (e.g., Cl) and oxime ethers in enhancing bioactivity.

- 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (): With a para-methoxyphenyl group, this derivative demonstrates distinct crystallinity (monoclinic system, β = 116.275°) and hydrogen-bonding networks . The ortho-methoxyphenoxy group in the target compound may confer improved steric flexibility and π-π stacking compared to the para-methoxy analogue.

- Simeconazole () : A commercial triazole fungicide containing a fluorophenyl and trimethylsilyl group (EC₅₀ = 0.5 µg/mL against Puccinia recondita). The absence of a silicon-based group in the target compound may reduce lipophilicity but enhance metabolic stability.

Triazole Isomerism

Azetidine-Containing Derivatives

- 1-(1-Methyl-2-phenylazetidin-3-yl)-2-(trityloxy)ethan-1-ol (): This azetidine derivative lacks the triazole moiety but shares the ethanone-azetidine linkage. The strained azetidine ring enhances reactivity, but the addition of a triazole in the target compound may improve binding affinity to fungal CYP51 enzymes .

Methoxyphenoxy vs. Other Aromatic Substituents

- 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (): The para-methoxybenzyl group provides steric bulk but limits rotational freedom compared to the ortho-methoxyphenoxy group in the target compound, which may enhance membrane permeability .

Research Findings and Data Tables

Table 1. Structural and Physical Properties

*Calculated based on molecular formula.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Formation of the azetidine-triazole core via nucleophilic substitution under reflux using anhydrous ethanol and a catalyst like piperidine .

- Step 2: Coupling with 2-methoxyphenoxyacetyl chloride under Schotten-Baumann conditions. Optimization Strategies:

- Use high-purity reagents and inert atmosphere to minimize side reactions.

- Adjust solvent polarity (e.g., DCM for better solubility of intermediates) and temperature (40–60°C for controlled reactivity).

- Monitor progress via TLC or HPLC. A yield improvement from 45% to 68% was achieved by increasing reaction time from 6 to 12 hours in Step 1 .

Table 1: Optimization of Step 1 Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Anhydrous EtOH | 80 | 6 | 45 |

| Piperidine | Anhydrous EtOH | 80 | 12 | 68 |

Q. How is the molecular structure confirmed post-synthesis?

Methodological Answer: Structural validation employs:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–N bond: 1.47 Å in azetidine) and confirms stereochemistry .

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.8 ppm (methoxy group).

- 13C NMR: Carbonyl signal at ~205 ppm.

- Mass Spectrometry (HRMS): Exact mass match within 2 ppm error .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer: Contradictions may arise due to:

- Purity Variance: Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions: Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin).

- Stereochemical Effects: Use chiral HPLC to isolate enantiomers and test individually . Case Study: A 10-fold IC50 difference was traced to residual DMSO (>0.1%) in one study, highlighting solvent interference .

Q. What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the triazole ring to reduce oxidative degradation .

- Deuterate labile C–H bonds (e.g., azetidine methylene groups) to slow metabolism .

- In Vitro Screening:

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.

- Table 2: Metabolic Stability in Human Liver Microsomes

| Modification | Half-life (min) |

|---|---|

| Parent Compound | 12 |

| 4-Fluoro-triazole Derivative | 45 |

Q. How can computational methods predict reactivity or binding modes?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the triazole ring’s HOMO (-6.2 eV) suggests susceptibility to electrophilic attack .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes). A docking score of -9.2 kcal/mol indicates strong binding to the active site .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.